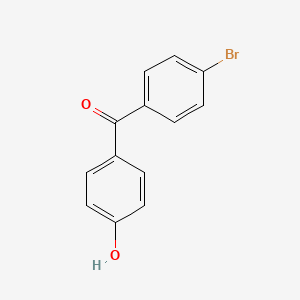

(4-溴苯基)(4-羟基苯基)甲酮

描述

“(4-Bromophenyl)(4-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H9BrO2 . It has a molecular weight of 277.11 .

Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)(4-hydroxyphenyl)methanone” consists of a bromophenyl group and a hydroxyphenyl group attached to a methanone . For a detailed structure, it’s recommended to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis

“(4-Bromophenyl)(4-hydroxyphenyl)methanone” is a solid compound . It has a molecular weight of 277.11 . For detailed physical and chemical properties, it’s recommended to refer to a specialized chemical properties database.科学研究应用

合成和结构分析

"(4-溴苯基)(4-羟基苯基)甲酮"已经通过多种方法合成并表征,包括X射线晶体结构测定,以了解其分子结构和性质。研究详细介绍了其合成过程和晶体学表征,为在各个研究领域进一步应用提供了基础知识(Kuang Xin-mou, 2009)。

抗氧化特性

研究重点是"(4-溴苯基)(4-羟基苯基)甲酮"的衍生物的合成及其抗氧化特性。这些研究表明,该化合物及其衍生物具有显着的抗氧化活性,表明在预防氧化应激相关疾病方面具有潜在用途(Yasin Çetinkaya et al., 2012)。

碳酸酐酶抑制剂

另一个应用领域是开发新型溴酚衍生物,包括"(4-溴苯基)(4-羟基苯基)甲酮",作为碳酸酐酶抑制剂。这些化合物已针对碳酸酐酶的人类同工型进行了测试,显示出治疗青光眼和癫痫等疾病的潜力(Yusuf Akbaba et al., 2013)。

除草活性

一系列与"(4-溴苯基)(4-羟基苯基)甲酮"相关的芳基-萘甲酮衍生物已被设计、合成并评估其除草活性。这些研究表明,一些化合物表现出优异的除草活性,表明它们作为新型除草剂的先导结构的潜力(Ying Fu et al., 2019)。

抗菌和抗真菌活性

还对源自海洋藻类的溴酚的抗菌和抗真菌活性进行了研究,其中包括与"(4-溴苯基)(4-羟基苯基)甲酮"在结构上相关的化合物。这些研究表明,这些化合物对各种细菌和真菌菌株表现出中度至强烈的活性,突出了它们作为天然抗菌剂来源的潜力(N. Xu et al., 2003)。

作用机制

Target of Action

Similar compounds have been found to modulate the expression of htert, a key functional protein in bacterial cell division .

Mode of Action

It is believed that the compound may induce endoplasmic reticulum stress (ers) through er over-response (eor), which activates the expression of htert .

Biochemical Pathways

The compound is believed to induce ERS, which is intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death . This process modulates the expression of downstream signaling molecules, including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis .

Pharmacokinetics

The compound’s molecular weight is 261114 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound’s action results in the modulation of hTERT expression, leading to the induction of ERS and subsequent apoptotic cell death . This process inhibits cell proliferation, thereby potentially exhibiting antimicrobial activity .

属性

IUPAC Name |

(4-bromophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSYLFJQFPSOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)

![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)

![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)

![2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2992428.png)

![3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2992431.png)

![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)

![4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2992434.png)

![6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2992436.png)

![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2992443.png)

![2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide](/img/structure/B2992444.png)